molecular formula C17H15Cl2N5O3S B2714022 N-(3,4-dichlorophenyl)-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide CAS No. 852168-16-2

N-(3,4-dichlorophenyl)-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide

Cat. No. B2714022
CAS RN: 852168-16-2
M. Wt: 440.3
InChI Key: AGMJAKNTYPSDJH-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C17H15Cl2N5O3S and its molecular weight is 440.3. The purity is usually 95%.
BenchChem offers high-quality N-(3,4-dichlorophenyl)-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,4-dichlorophenyl)-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Synthesis and Structure Analysis

  • The formation and X-ray structure determination of heterocyclic derivatives, including those with guanidine and pyrimidine motifs, have been explored for their potential in material science and chemical synthesis. For instance, the synthesis of heterocyclic derivatives involving guanidine and subsequent structure determination by X-ray analysis highlight the importance of such compounds in understanding molecular conformations and interactions, which can be crucial for designing new materials and chemicals (Banfield, Fallon, & Gatehouse, 1987).

Bioactive Compound Synthesis

  • Research into N-(4,6-disubstituted-2-pyrimidinyl)-2,4-dichlorobenzoxy acetamide derivatives has shown that some of these compounds exhibit excellent inhibitory activity against weeds, demonstrating the potential of such compounds in developing new herbicides (Fang Hai-bin, 2007).

Molecular Docking and Anti-inflammatory Agents

  • The synthesis of novel compounds derived from visnaginone and khellinone, and their evaluation as COX-1/COX-2 inhibitors and analgesic and anti-inflammatory agents, provide insights into the development of new pharmaceuticals. These studies also include molecular docking to understand the mode of action, further emphasizing the role of chemical synthesis in drug discovery (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antimicrobial Activity

  • The synthesis and evaluation of novel thiazolidinone and acetidinone derivatives have shown antimicrobial activity against different microorganisms, highlighting the potential of such compounds in addressing antibiotic resistance and the development of new antimicrobial agents (Mistry, Desai, & Intwala, 2009).

Conformational Analysis

  • Studies on the synthesis, structure, and conformational analysis of compounds with dichlorophenyl and pyrimidine motifs contribute to our understanding of molecular dynamics and stability, which are vital for the design of molecules with specific properties and functions (Kataev et al., 2021).

properties

IUPAC Name

N-(3,4-dichlorophenyl)-2-(1,3,7-trimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2N5O3S/c1-8-20-14-13(16(26)24(3)17(27)23(14)2)15(21-8)28-7-12(25)22-9-4-5-10(18)11(19)6-9/h4-6H,7H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGMJAKNTYPSDJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=N1)SCC(=O)NC3=CC(=C(C=C3)Cl)Cl)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2N5O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dichlorophenyl)-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide

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